molecular formula C18H24ClN5O5Pt B237704 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate CAS No. 139164-42-4

1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate

Cat. No. B237704
CAS RN: 139164-42-4
M. Wt: 620.9 g/mol
InChI Key: AACUECHAOHEQIH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is a complex chemical compound that has been extensively studied in recent years. This compound has shown great potential for use in scientific research due to its unique properties and mechanisms of action. In

Scientific Research Applications

1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate has a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. The compound has shown great potential as an antitumor agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis in cancer cells. Additionally, the compound has been studied for its potential use in photodynamic therapy, which involves the use of light to activate the compound and target cancer cells.

Mechanism of Action

The mechanism of action for 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is complex and not fully understood. However, it is believed that the compound exerts its antitumor effects by binding to DNA and interfering with its replication and transcription. This leads to the activation of cellular pathways that result in apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate has a range of biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. Additionally, the compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment. However, there are also limitations to using this compound in lab experiments. The synthesis process is complex and requires specialized equipment, which can be expensive. Additionally, the compound can be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are exploring the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the mechanisms of action of this compound, which may lead to the development of new cancer treatments in the future.
Conclusion
1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is a complex chemical compound that has shown great promise in scientific research. Its unique properties and mechanisms of action make it a promising candidate for cancer treatment and other applications. While there are limitations to using this compound in lab experiments, ongoing research is exploring new synthesis methods and potential applications. Overall, 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is an exciting area of research with many potential future directions.

Synthesis Methods

The synthesis method for 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is complex and requires specialized equipment and expertise. The compound is typically synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis process must be carefully controlled to ensure the purity and consistency of the final product.

properties

CAS RN

139164-42-4

Product Name

1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate

Molecular Formula

C18H24ClN5O5Pt

Molecular Weight

620.9 g/mol

IUPAC Name

1-(4-aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate

InChI

InChI=1S/C18H18N2O2.ClH.NO3.2H3N.Pt/c19-10-3-4-11-20-15-9-5-8-14-16(15)18(22)13-7-2-1-6-12(13)17(14)21;;2-1(3)4;;;/h1-2,5-9,20H,3-4,10-11,19H2;1H;;2*1H3;/q;;-1;;;+2/p-1

InChI Key

AACUECHAOHEQIH-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN.N.N.[N+](=O)([O-])[O-].[Cl-].[Pt+2]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN.N.N.[N+](=O)([O-])[O-].[Cl-].[Pt+2]

synonyms

1-(4-aminobutylamino)anthracene-9,10-dione, azane, platinum(+2) cation , chloride, nitrate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.